3-(4-CYANO-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE
Overview
Description
3-(4-CYANO-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrido[1,2-a][1,3]benzimidazole core, which is known for its biological and pharmacological activities.
Preparation Methods
The synthesis of 3-(4-CYANO-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, where electrophilic or nucleophilic substitution can occur. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .
Scientific Research Applications
3-(4-CYANO-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biological probe for studying cellular processes and as a tool for investigating the function of specific proteins.
Medicine: It is being explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-CYANO-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to other similar compounds, 3-(4-CYANO-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
- Pyrido[1,2-a][1,3]benzimidazole-3-acetic acid
- 4-cyano-1,5-dihydro-1-oxo-pyrido[1,2-a][1,3]benzimidazole derivatives These compounds share the pyrido[1,2-a][1,3]benzimidazole core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-N-(furan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-15(8-9-19(26)23-12-14-5-4-10-28-14)21(27)25-18-7-3-2-6-17(18)24-20(25)16(13)11-22/h2-7,10,24H,8-9,12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFKOFLYDJVHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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